molecular formula C30H50Cu2N6O8 B13775601 Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine

Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine

Cat. No.: B13775601
M. Wt: 749.8 g/mol
InChI Key: IEVNNCLBTWOMHI-UHFFFAOYSA-J
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Description

Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is a complex compound that features two copper atoms coordinated with 2,2-dimethylpropanoate and pyridine-2,6-diamine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine typically involves the reaction of copper(I) chloride with a tethered pyridine diimine ligand. This reaction yields a μ-chlorido bridged cationic dicopper(I) complex . The geometric constraints of the ligand foster attractive van der Waals interactions between the coplanar pyridine units .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.

    Reduction: Reduction reactions can revert the copper to its lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dicopper(II) complexes, while reduction reactions may produce dicopper(I) complexes.

Scientific Research Applications

Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: The compound’s ability to mimic certain biological enzymes makes it useful in biomimetic studies.

    Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new therapeutic agents.

    Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine exerts its effects involves the coordination of the copper atoms with the ligands, which facilitates various chemical reactions. The molecular targets and pathways involved include electron transfer processes and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Dicopper;2,2-dimethylpropanoate;2,3-dimethylpyridine
  • 2,6-Bis(diphenylphosphino)pyridine

Uniqueness

Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is unique due to its specific ligand coordination and the resulting geometric constraints, which foster attractive van der Waals interactions between the coplanar pyridine units . This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C30H50Cu2N6O8

Molecular Weight

749.8 g/mol

IUPAC Name

dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine

InChI

InChI=1S/2C5H7N3.4C5H10O2.2Cu/c2*6-4-2-1-3-5(7)8-4;4*1-5(2,3)4(6)7;;/h2*1-3H,(H4,6,7,8);4*1-3H3,(H,6,7);;/q;;;;;;2*+2/p-4

InChI Key

IEVNNCLBTWOMHI-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].C1=CC(=NC(=C1)N)N.C1=CC(=NC(=C1)N)N.[Cu+2].[Cu+2]

Origin of Product

United States

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